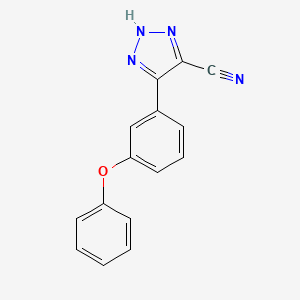

4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

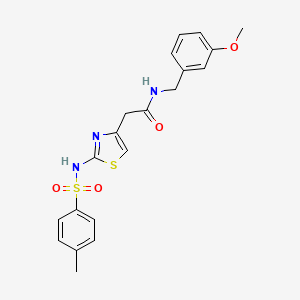

The compound “4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a phenoxyphenyl group and a carbonitrile group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving isocyanates . The synthesis of polyurea, for example, entails step-growth polymerization through the reaction of an isocyanate monomer/prepolymer and a polyamine .Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . Intermolecular interactions such as hydrogen bonding and π-π interactions could play a role in the stabilization of the crystal structure .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For similar compounds, properties such as melting point, boiling point, solubility, and reactivity with other substances would be of interest .Scientific Research Applications

Anti-Tubercular Agent

4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile: has shown promise as an anti-tubercular agent. Studies have demonstrated its effectiveness against both H37Rv and multi-drug-resistant strains of Mycobacterium tuberculosis at concentrations of 5.5 and 11 µg/mL, respectively . This compound and its derivatives could be pivotal in the development of new treatments for tuberculosis, especially in cases where current medications are ineffective.

Molecular Dynamics Studies

The compound’s potential as an anti-tubercular agent has been further explored through computational input and molecular dynamics studies . These studies help in understanding the interaction of the compound with various cellular targets, which is crucial for the design of more effective derivatives.

Intermolecular Interaction Analysis

Research has also focused on analyzing the intermolecular interactions of derivatives of 1,2,4-triazoles, which include 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile . Understanding these interactions is essential for crystal engineering and designing materials with desired properties, which is highly relevant in pharmaceutical industries.

Pharmaceutical Drug Design

Due to the compound’s structural characteristics, it can be used in the design of pharmaceutical drugs. The presence of the phenoxyphenyl group and the triazole ring suggests that it could be incorporated into molecules with significant pharmacological activities .

Anti-Inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory properties. This suggests that 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile could also be investigated for its potential use as an anti-inflammatory agent .

Structural Characterization and Drug Development

The structural characterization of such compounds is vital for drug development. The compound’s crystal structure and stability can influence its biological activity and effectiveness as a medication .

Mechanism of Action

properties

IUPAC Name |

5-(3-phenoxyphenyl)-2H-triazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O/c16-10-14-15(18-19-17-14)11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOAIXQCQZIYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NNN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866290.png)

![2-propyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2866291.png)

![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2866292.png)

![2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2866295.png)

![N-[2-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2866297.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2866298.png)

![1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2866304.png)

![(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate](/img/structure/B2866309.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2866310.png)

![5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2866311.png)